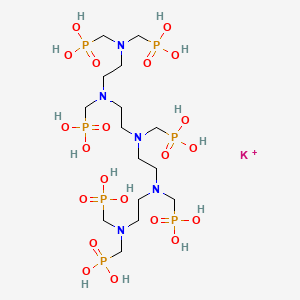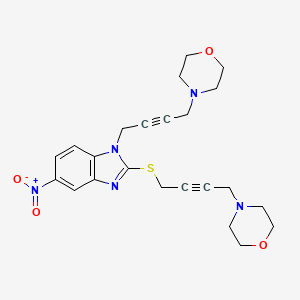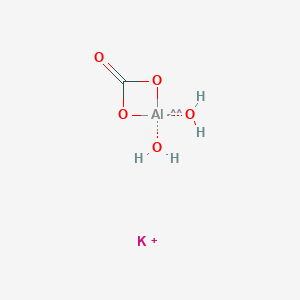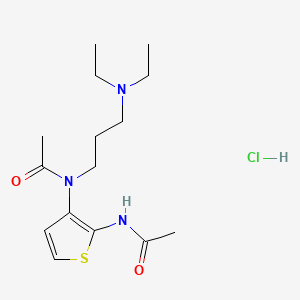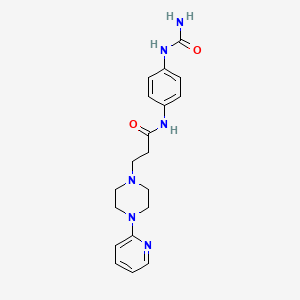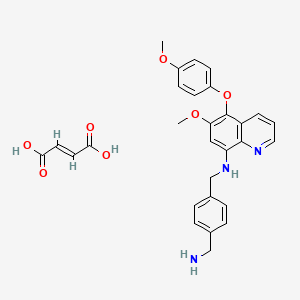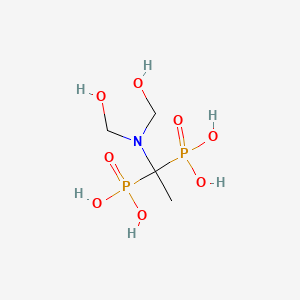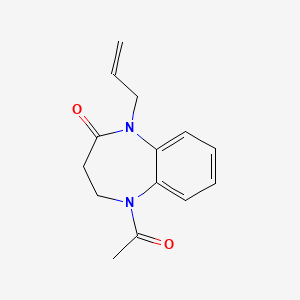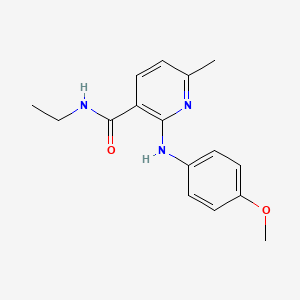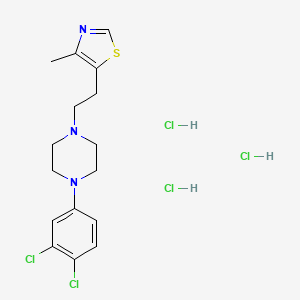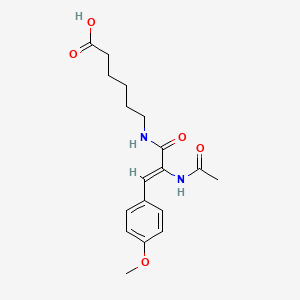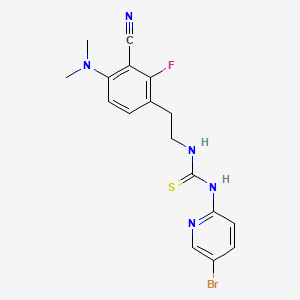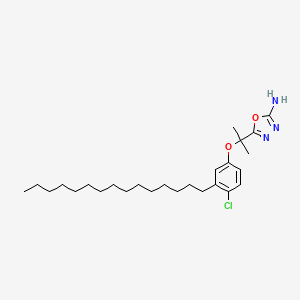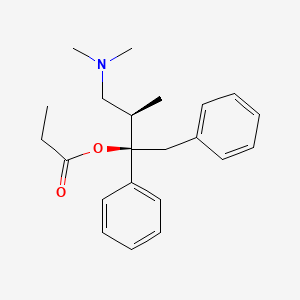
Propoxyphene, (R,R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propoxyphene, (R,R)-: is a synthetic opioid analgesic that was widely used for the treatment of mild to moderate pain. It is an enantiomer of propoxyphene, which means it has a specific three-dimensional arrangement of atoms that distinguishes it from its mirror image. Propoxyphene was introduced into the medical field in the 1950s and was commonly prescribed in combination with other analgesics such as acetaminophen or aspirin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Propoxyphene is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of benzyl cyanide with dimethylamine to form a nitrile intermediate. This intermediate is then subjected to a Grignard reaction with phenylmagnesium bromide, followed by hydrolysis to yield the corresponding carboxylic acid. The final step involves esterification with propionic anhydride to produce propoxyphene .
Industrial Production Methods: Industrial production of propoxyphene follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. Advanced purification techniques, including crystallization and chromatography, are employed to isolate and purify propoxyphene .
Analyse Chemischer Reaktionen
Types of Reactions: Propoxyphene undergoes various chemical reactions, including:
Oxidation: Propoxyphene can be oxidized to form norpropoxyphene, a major metabolite.
Reduction: Reduction reactions can convert propoxyphene to its corresponding alcohol.
Substitution: Propoxyphene can undergo nucleophilic substitution reactions, particularly at the ester functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed:
Oxidation: Norpropoxyphene
Reduction: Corresponding alcohol derivative
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Propoxyphene is used as a reference compound in analytical chemistry for the development and validation of analytical methods, including chromatography and mass spectrometry .
Biology: In biological research, propoxyphene is studied for its effects on cellular processes and its interaction with opioid receptors .
Medicine: Propoxyphene has been extensively studied for its analgesic properties and its use in pain management. due to safety concerns, its use has been restricted in many countries .
Industry: In the pharmaceutical industry, propoxyphene serves as a model compound for the development of new analgesics with improved safety profiles .
Wirkmechanismus
Propoxyphene acts as a weak agonist at opioid receptors, primarily the OP3 receptors, within the central nervous system. These receptors are coupled with G-protein receptors that modulate synaptic transmission. By binding to these receptors, propoxyphene decreases the perception of pain stimuli. Additionally, it exhibits antitussive (cough suppressant) and local anesthetic effects .
Vergleich Mit ähnlichen Verbindungen
Tramadol: Another synthetic opioid used for pain relief.
Gabapentin: An anticonvulsant with pain-relieving effects, used for neuropathic pain.
Diphenoxylate: An opioid used primarily for its antidiarrheal properties.
Uniqueness: Propoxyphene is unique in its specific enantiomeric form, which contributes to its distinct pharmacological profile. Unlike some other opioids, propoxyphene has a relatively low potential for abuse but has been associated with significant cardiotoxicity, leading to its withdrawal from many markets .
Eigenschaften
CAS-Nummer |
745736-89-4 |
|---|---|
Molekularformel |
C22H29NO2 |
Molekulargewicht |
339.5 g/mol |
IUPAC-Name |
[(2R,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate |
InChI |
InChI=1S/C22H29NO2/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19/h6-15,18H,5,16-17H2,1-4H3/t18-,22-/m1/s1 |
InChI-Schlüssel |
XLMALTXPSGQGBX-XMSQKQJNSA-N |
Isomerische SMILES |
CCC(=O)O[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C |
Kanonische SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


